molecular formula C13H18N2O2S B3052859 1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]- CAS No. 46911-49-3

1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-

Cat. No. B3052859
CAS RN: 46911-49-3
M. Wt: 266.36 g/mol
InChI Key: FXMBZVIVLSFXRU-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]- is a derivative of benzimidazole . Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .

Scientific Research Applications

Antibacterial Properties

1H-Benzimidazole derivatives have been explored for their selective antibacterial properties against Helicobacter spp. Some compounds within this class, such as 2-[((2-methyl-3-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethylthio)phenyl)methyl)thio]-1H-benzimidazole, exhibit bactericidal activity with minimum bactericidal concentrations (MBCs) comparable to clinically used antimicrobials like clarithromycin and metronidazole, indicating their potential as species-specific antibacterial agents (Kühler et al., 2002).

Antifungal and Antimicrobial Activities

Some benzimidazole derivatives have been synthesized and evaluated for their antifungal activities, particularly against Candida, Aspergillus, and dermatophytes. Derivatives such as 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have shown promising antifungal activities. This research suggests that benzimidazole derivatives could be potent antifungal agents, offering an avenue for the development of new antifungal drugs (Khabnadideh et al., 2012).

Antioxidant Properties

Benzimidazole compounds have been evaluated for their antioxidant properties, particularly in relation to lipid peroxidation in the rat liver. Certain compounds, like 1-[(substituted thiocarbamoylhydrazine carbonyl) methyl]-2-phenyl-1H-benzimidazoles, have demonstrated significant inhibition of lipid peroxidation, suggesting their potential as antioxidants (Kuş et al., 2004).

Anticancer Activity

Research into benzimidazole derivatives has also extended into exploring their anticancer activities. Studies have shown that some newly synthesized benzimidazole compounds exhibit noticeable efficiency in inhibiting tumor growth, particularly against the human liver cancer cell line (HepG2) and human hepatocyte carcinoma cells. This suggests a potential therapeutic application of benzimidazole derivatives in cancer treatment (Khalifa et al., 2018).

properties

IUPAC Name

2-(2,2-diethoxyethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-3-16-12(17-4-2)9-18-13-14-10-7-5-6-8-11(10)15-13/h5-8,12H,3-4,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMBZVIVLSFXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSC1=NC2=CC=CC=C2N1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294945
Record name 1h-benzimidazole, 2-[(2,2-diethoxyethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-

CAS RN

46911-49-3
Record name NSC98869
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-benzimidazole, 2-[(2,2-diethoxyethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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